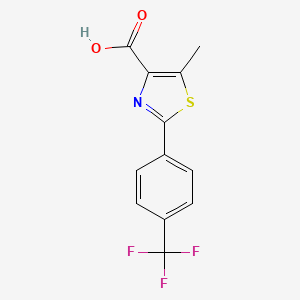
5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is a chemical compound with the formula C6H4F3NO2S. It has a molecular weight of 211.16 . This compound belongs to the class of organic compounds known as thiazoles .
Synthesis Analysis
The synthesis of this compound can be achieved by adding 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the thiazole ring .Chemical Reactions Analysis
Thiazoles, including this compound, are important heterocyclics exhibiting various biological activities. The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.570±0.06 g/cm3, a melting point of 186-187°C, and a predicted boiling point of 285.5±40.0 °C. It also has a flash point of 126.5°C and a vapor pressure of 0.0013mmHg at 25°C .Applications De Recherche Scientifique
Agriculture: Pesticide Synthesis
This compound is commonly used in the synthesis of new types of insecticides and herbicides, playing a crucial role in the development of agricultural chemicals .
Medicinal Chemistry: Intermediate for Bioactive Molecules
It serves as an intermediate in medicinal chemistry for the synthesis of pesticide molecules, insecticides, and other biologically active molecules .
Organic Synthesis: Chemical Intermediate
The compound is a thiazole derivative that can be used as an intermediate in organic synthesis, contributing to various chemical production processes .
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCVMXOMGMKIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582978 |
Source


|
| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid | |
CAS RN |
343322-66-7 |
Source


|
| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

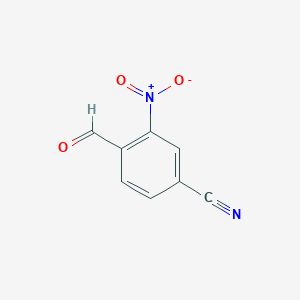

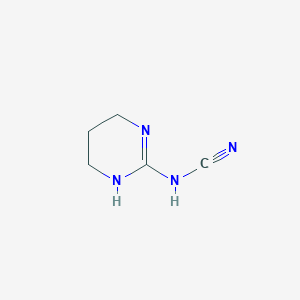
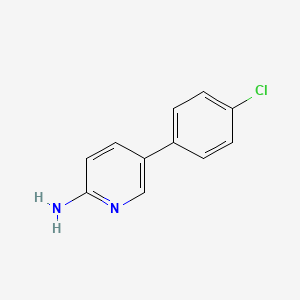
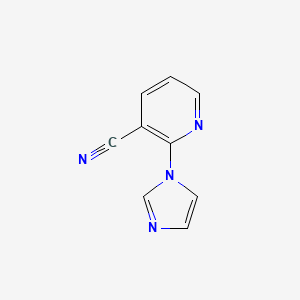
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)


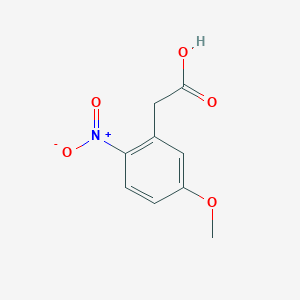

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

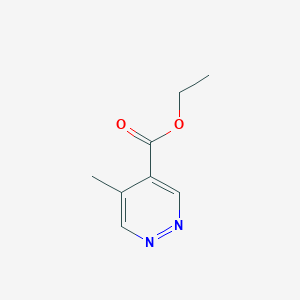
![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)